2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one
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Overview
Description
2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one is an organic compound that features a hydroxypyridine moiety attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one typically involves the reaction of 5-hydroxypyridine with a phenylethanone derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenylethanone moiety may also play a role in modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine: Shares the hydroxypyridine moiety but lacks the phenylethanone structure.
1-Phenylethanone: Contains the phenylethanone structure but lacks the hydroxypyridine moiety.
Uniqueness
2-(5-Hydroxypyridin-2-yl)-1-phenylethan-1-one is unique due to the combination of the hydroxypyridine and phenylethanone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
Properties
CAS No. |
113050-14-9 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(5-hydroxypyridin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H11NO2/c15-12-7-6-11(14-9-12)8-13(16)10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
InChI Key |
MGZDUUKHENVUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC=C(C=C2)O |
Origin of Product |
United States |
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